Cas no 865363-93-5 (Islatravir)

Islatravir structure
Islatravir structure
Nombre del producto:Islatravir
Número CAS:865363-93-5
MF:C12H12FN5O3
Megavatios:293.253785133362
CID:2192357
PubChem ID:6483431

Islatravir Propiedades químicas y físicas

Nombre e identificación

    • Adenosine, 2-deoxy-4-c-ethynyl-2-fluoro-
    • Adenosine, 2'-deoxy-4'-C-ethynyl-2-fluoro-
    • Islatravir
    • E2FdA
    • 4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine
    • QPQ082R25D
    • Islatravir [USAN]
    • Islatravir (USAN)
    • 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine
    • (2R,3S,5R)-5-(6-amino-2-fluoro-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • E2-FdA
    • 2F-EdA
    • 4'Ed2FA
    • 4'-E-d2-FA
    • IKKXOSBHLYMWAE-QRPMWFLTSA-N
    • SB17100
    • D11432
    • Q24977417
    • 9H-Purin-6-amine, 9-(2-deoxy-4-C-ethynyl-.
    • MK-8591
    • 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine (ACI)
    • 4′-Ethynyl-2-fluoro-2′-deoxyadenosine
    • MK 8591
    • DA-65514
    • MK-8591;Islatravir;4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine
    • 865363-93-5
    • DTXSID601046407
    • SCHEMBL2528556
    • ISLATRAVIR [INN]
    • CHEMBL517231
    • CS-0023675
    • NSC787789
    • AKOS028113263
    • UNII-QPQ082R25D
    • MK-8591 (Islatravir)
    • EFdA
    • A51131
    • NSC-787789
    • 2a(2)-Deoxy-4a(2)-C-ethynyl-2-fluoroadenosine
    • ISLATRAVIR ANHYDROUS
    • 2'-Deoxy-4'-ethynyl-2-fluoroadenosine
    • 9H-Purin-6-amine, 9-(2-deoxy-4-C-ethynyl-.beta.-D-erythro-pentofuranosyl)-2-fluoro-
    • MK-8591 (Islatravir)?
    • (2R,3S,5R)-5-(6-amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • HY-104012
    • MK8591
    • MS-24188
    • (2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
    • ISLATRAVIR [WHO-DD]
    • Renchi: 1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1
    • Clave inchi: IKKXOSBHLYMWAE-QRPMWFLTSA-N
    • Sonrisas: FC1N=C(C2=C(N=1)N(C=N2)[C@H]1C[C@@H]([C@@](C#C)(CO)O1)O)N

Atributos calculados

  • Calidad precisa: 293.09241742g/mol
  • Masa isotópica única: 293.09241742g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 3
  • Complejidad: 459
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 119
  • Xlogp3: -0.6

Propiedades experimentales

  • Color / forma: Solid powder

Islatravir Información de Seguridad

  • Palabra de señal:Warning
  • Condiciones de almacenamiento:Please store the product under the recommended conditions in the Certificate of Analysis.

Islatravir PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16098-1 mg
Islatravir
865363-93-5 97.03%
1mg
¥2189.00 2022-04-26
ChemScence
CS-0023675-5mg
Islatravir
865363-93-5 99.94%
5mg
$500.0 2022-04-26
ChemScence
CS-0023675-10mg
Islatravir
865363-93-5 99.94%
10mg
$850.0 2022-04-26
eNovation Chemicals LLC
Y1254150-25mg
4'-ethynyl-2-fluoro-2'-deoxyadenosine
865363-93-5 98%
25mg
$190 2024-06-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16098-100 mg
Islatravir
865363-93-5 97.03%
100MG
¥44517.00 2022-04-26
DC Chemicals
DC21152-5mg
MK-8591 (Islatravir)
865363-93-5 >98%
5mg
$700.0 2023-09-15
eNovation Chemicals LLC
Y1254150-100mg
4'-ethynyl-2-fluoro-2'-deoxyadenosine
865363-93-5 98%
100mg
$8440 2023-09-01
eNovation Chemicals LLC
Y1254150-5mg
4'-ethynyl-2-fluoro-2'-deoxyadenosine
865363-93-5 98%
5mg
$935 2023-09-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16098-25 mg
Islatravir
865363-93-5 97.03%
25mg
¥16167.00 2022-04-26
MedChemExpress
HY-104012-5mg
Islatravir
865363-93-5 99.94%
5mg
¥3200 2024-04-17

Islatravir Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium ,  Ammonia
Referencia
Synthesis of nucleotide analogues, EFdA, EdA and EdAP, and the effect of EdAP on hepatitis B virus replication
Kamata, Mai; et al, Bioscience, 2020, 84(2), 217-227

Métodos de producción 2

Condiciones de reacción
1.1 -
2.1 Reagents: Lithium ,  Ammonia
Referencia
Synthesis of nucleotide analogues, EFdA, EdA and EdAP, and the effect of EdAP on hepatitis B virus replication
Kamata, Mai; et al, Bioscience, 2020, 84(2), 217-227

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sucrose ,  Triethanolamine ,  Potassium hydroxide Catalysts: Manganese dichloride Solvents: Water ;  pH 7.56, 20 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7.45 - 7.59, 20 °C
1.3 Reagents: Potassium hydroxide Solvents: Isopropanol ;  pH 7.48 - 7.58, 20 °C
1.4 Catalysts: Fructose bisphosphate aldolase ,  Phosphoribomutase ,  Purine nucleoside phosphorylase ,  Sucrose phosphorylase ;  21 h, 35 °C; 60 min, 35 °C → 5 °C
Referencia
Synthesis of Islatravir Enabled by a Catalytic, Enantioselective Alkynylation of a Ketone
Patel, Niki R. ; et al, Organic Letters, 2020, 22(12), 4659-4664

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; overnight, rt
1.2 Reagents: Acetic acid ;  1 h, rt
Referencia
Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic De-symmetrization
McLaughlin, Mark ; et al, Organic Letters, 2017, 19(4), 926-929

Métodos de producción 5

Condiciones de reacción
Referencia
Synthesis of nucleotide analogues, EFdA, EdA and EdAP, and the effect of EdAP on hepatitis B virus replication
Kamata, Mai; et al, Bioscience, 2020, 84(2), 217-227

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Sodium ,  Ammonia Solvents: Tetrahydrofuran ;  10 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt
Referencia
Synthesis of EFdA via a Diastereoselective Aldol Reaction of a Protected 3-Keto Furanose
Fukuyama, Kei; et al, Organic Letters, 2015, 17(4), 828-831

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Phosphoribomutase ,  Purine nucleoside phosphorylase Solvents: Water ;  pH 6.94 - 7.5, rt → 40 °C; 24 h, 40 °C
Referencia
Nine-Step Stereoselective Synthesis of Islatravir from Deoxyribose
Nawrat, Christopher C. ; et al, Organic Letters, 2020, 22(6), 2167-2172

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Triethanolamine ,  Potassium hydroxide Solvents: Water ;  pH 7.6
1.2 Reagents: Sucrose ,  Potassium hydroxide ,  Manganese dichloride Catalysts: Purine nucleoside phosphorylase ,  Sucrose phosphorylase Solvents: Isopropanol ;  26 h, pH 7.5, 35 °C
Referencia
Five-Step Enantioselective Synthesis of Islatravir via Asymmetric Ketone Alkynylation and an Ozonolysis Cascade
Patel, Niki R.; et al, Chemistry - A European Journal, 2020, 26(62), 14118-14123

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Cerium ammonium nitrate Solvents: Acetonitrile ,  Water ;  3 h, 0 °C
Referencia
Synthesis of nucleotide analogues, EFdA, EdA and EdAP, and the effect of EdAP on hepatitis B virus replication
Kamata, Mai; et al, Bioscience, 2020, 84(2), 217-227

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Ammonium fluoride Solvents: Methanol ,  Dichloromethane ;  16 h, rt
1.2 Reagents: Methanol ;  27 h, rt
1.3 Reagents: Ammonia Solvents: Methanol ;  pH 10
1.4 Reagents: Dowex 50W ;  pH 4
1.5 Reagents: Calcium carbonate ;  30 min
Referencia
Concise synthesis of the anti-HIV nucleoside EFdA
Kageyama, Masayuki; et al, Bioscience, 2012, 76(6), 1219-1225

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Ammonium fluoride Solvents: Methanol ,  Dichloromethane ;  16 h, rt
1.2 Solvents: Methanol ;  27 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ;  pH 10, rt; 10 min, rt
1.4 Reagents: Dowex 50W ;  pH 4, rt
1.5 Reagents: Calcium carbonate ;  30 min, rt
Referencia
Enantioselective Total Synthesis of the Potent Anti-HIV Nucleoside EFdA
Kageyama, Masayuki; et al, Organic Letters, 2011, 13(19), 5264-5266

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Methanol ;  rt; 18 h, reflux
2.1 Reagents: Thiocarbonyldiimidazole Solvents: Toluene ;  30 min, rt
2.2 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene ;  30 min, reflux
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
3.2 Reagents: Sodium ,  Ammonia Solvents: Tetrahydrofuran ;  10 min, -78 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt
Referencia
Synthesis of EFdA via a Diastereoselective Aldol Reaction of a Protected 3-Keto Furanose
Fukuyama, Kei; et al, Organic Letters, 2015, 17(4), 828-831

Métodos de producción 13

Condiciones de reacción
Referencia
Synthesis of nucleotide analogues, EFdA, EdA and EdAP, and the effect of EdAP on hepatitis B virus replication
Kamata, Mai; et al, Bioscience, 2020, 84(2), 217-227

Métodos de producción 14

Condiciones de reacción
1.1 Catalysts: 5′-ATP ,  Pantothenate kinase ,  Acetate kinase
1.2 Catalysts: Catalase ,  Peroxidase ,  Galactose oxidase
1.3 Catalysts: 2-Deoxyribose 5-phosphate aldolase
1.4 Catalysts: Phosphoribomutase ,  Purine nucleoside phosphorylase ,  Sucrose phosphorylase
Referencia
Development and validation of ion-pairing HPLC-CAD chromatography for measurement of Islatravir's phosphorylated intermediates
Gunsch, Matthew J.; et al, Journal of Pharmaceutical and Biomedical Analysis, 2022, 213,

Métodos de producción 15

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  1 h, 70 °C; 70 °C → rt
1.2 Reagents: Trimethylsilyl triflate ;  rt; rt → 70 °C
1.3 Solvents: Acetonitrile ,  Toluene ;  1 h, 70 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; overnight, rt
2.2 Reagents: Acetic acid ;  1 h, rt
Referencia
Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic De-symmetrization
McLaughlin, Mark ; et al, Organic Letters, 2017, 19(4), 926-929

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide ,  Trimethylsilyl triflate
2.1 -
Referencia
Synthesis of nucleotide analogues, EFdA, EdA and EdAP, and the effect of EdAP on hepatitis B virus replication
Kamata, Mai; et al, Bioscience, 2020, 84(2), 217-227

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Thiocarbonyldiimidazole Solvents: Toluene ;  30 min, rt
1.2 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene ;  30 min, reflux
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
2.2 Reagents: Sodium ,  Ammonia Solvents: Tetrahydrofuran ;  10 min, -78 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt
Referencia
Synthesis of EFdA via a Diastereoselective Aldol Reaction of a Protected 3-Keto Furanose
Fukuyama, Kei; et al, Organic Letters, 2015, 17(4), 828-831

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ;  rt; 2.5 h, reflux; reflux → 0 °C
1.2 Reagents: Trimethylsilyl triflate ;  15 min, rt; 17 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ammonium fluoride Solvents: Methanol ,  Dichloromethane ;  16 h, rt
2.2 Reagents: Methanol ;  27 h, rt
2.3 Reagents: Ammonia Solvents: Methanol ;  pH 10
2.4 Reagents: Dowex 50W ;  pH 4
2.5 Reagents: Calcium carbonate ;  30 min
Referencia
Concise synthesis of the anti-HIV nucleoside EFdA
Kageyama, Masayuki; et al, Bioscience, 2012, 76(6), 1219-1225

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ;  rt; 2.5 h, reflux; reflux → 0 °C
1.2 Catalysts: Trimethylsilyl triflate ;  0 °C; 15 min, rt; 17 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  reflux
2.1 Reagents: Ammonium fluoride Solvents: Methanol ,  Dichloromethane ;  16 h, rt
2.2 Solvents: Methanol ;  27 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Methanol ;  pH 10, rt; 10 min, rt
2.4 Reagents: Dowex 50W ;  pH 4, rt
2.5 Reagents: Calcium carbonate ;  30 min, rt
Referencia
Enantioselective Total Synthesis of the Potent Anti-HIV Nucleoside EFdA
Kageyama, Masayuki; et al, Organic Letters, 2011, 13(19), 5264-5266

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide
2.1 -
Referencia
Synthesis of nucleotide analogues, EFdA, EdA and EdAP, and the effect of EdAP on hepatitis B virus replication
Kamata, Mai; et al, Bioscience, 2020, 84(2), 217-227

Islatravir Raw materials

Islatravir Preparation Products

Islatravir Literatura relevante

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:865363-93-5)Islatravir
A848914
Pureza:99%/99%/99%/99%
Cantidad:25mg/50mg/100mg/250mg
Precio ($):184.0/297.0/502.0/897.0